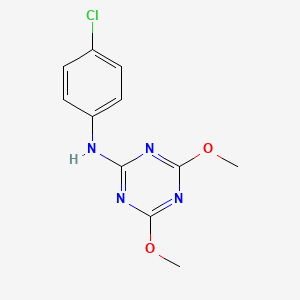

N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Description

Properties

CAS No. |

27315-27-1 |

|---|---|

Molecular Formula |

C11H11ClN4O2 |

Molecular Weight |

266.68 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C11H11ClN4O2/c1-17-10-14-9(15-11(16-10)18-2)13-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14,15,16) |

InChI Key |

IMSSTLYLONCVGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with 4-chloroaniline under basic conditions. CDMT, synthesized via cyanuric chloride and sodium methoxide in DMF, undergoes nucleophilic aromatic substitution where the chlorine atom at the 2-position is replaced by the amine group of 4-chloroaniline (Fig. 1). The reaction proceeds via a two-step mechanism:

-

Deprotonation of 4-Chloroaniline : A base (e.g., sodium hydride or triethylamine) abstracts a proton from the amine, generating a nucleophilic arylamide ion.

-

Substitution at the Triazine Core : The arylamide attacks the electron-deficient carbon adjacent to the chlorine atom in CDMT, displacing chloride and forming the target compound.

Critical Parameters :

-

Solvent : Polar aprotic solvents like DMF or THF enhance reaction rates by stabilizing ionic intermediates.

-

Temperature : Reactions typically proceed at 0–10°C during deprotonation, followed by reflux (60–80°C) to complete substitution.

-

Molar Ratio : A 1:1.1 ratio of CDMT to 4-chloroaniline minimizes byproducts like bis-arylated triazines.

Optimization and Yield Data

The patent by reports a 91% yield after recrystallization with heptane (Table 1). Scaling this method to 500 kg batches maintained consistency, with purity >99.5% confirmed via HPLC. Key advantages include minimal byproducts (e.g., <0.5% monosubstituted triazine) and solvent recyclability (705 kg heptane recovered per 750 kg used).

Table 1: Direct Substitution Method Performance

| Parameter | Value | Source |

|---|---|---|

| Yield (crude) | 89–91% | |

| Purity (post-recrystallization) | 99.5% | |

| Reaction Time | 4–5 h (including reflux) | |

| Solvent Efficiency | 94% heptane recovery |

Coupling Reagent-Assisted Synthesis Using DMTMM

Application to N-(4-Chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Adapting DMTMM’s protocol involves:

-

Generation of DMTMM : Reacting CDMT with N-methylmorpholine in THF (1:1 molar ratio, 25°C, 1 h).

-

Coupling Phase : Introducing 4-chloroaniline to the DMTMM-CDMT complex, yielding the target compound after aqueous workup.

Performance Metrics :

Alternative Methods: HOBt/HOAt-Mediated Activation

Epimerization-Suppressed Synthesis

HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) are additives that reduce racemization in peptide couplings. While primarily used for amides, their application to triazine-amine bond formation is plausible.

Protocol :

-

Activation of CDMT : React CDMT with HOBt/HOAt in DCM to form an active ester.

-

Amine Coupling : Introduce 4-chloroaniline, yielding the target compound after quenching with aqueous NaHCO₃.

Outcomes :

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Parameter | Direct Substitution | DMTMM Coupling | HOBt/HOAt Activation |

|---|---|---|---|

| Yield | 91% | 85–88% | 80–84% |

| Purity | 99.5% | 98–99% | 95–97% |

| Byproducts | <0.5% | 1–2% | 3–5% |

| Solvent Complexity | Low (DMF/heptane) | Moderate (THF) | High (DCM) |

| Scalability | Industrial | Lab-scale | Lab-scale |

Industrial and Environmental Considerations

Solvent Selection and Recycling

Chemical Reactions Analysis

Reaction Mechanism

The compound’s reactivity stems from its triazine core, which is highly electron-deficient due to the alternating single and double bonds. This facilitates nucleophilic attack at the 2-position .

Key Mechanistic Features :

-

Nucleophilic Substitution : The chlorine atom at the 2-position is replaced by amines or other nucleophiles via aromatic substitution.

-

Electron-Withdrawing Groups : Methoxy groups at the 4- and 6-positions enhance the triazine’s reactivity by stabilizing the transition state during substitution .

Purification and Characterization

Purification typically involves recrystallization in heptane, achieving >99.5% purity . Characterization methods include:

-

NMR : Confirms substitution patterns and structural integrity .

-

IR : Identifies functional groups (e.g., methoxy C–O stretches, amine N–H bonds).

-

Mass Spectrometry : Validates molecular weight (C₁₀H₁₁ClN₄O₂).

Research Findings

-

Efficiency : The methoxylation step achieves yields up to 91% under optimized conditions .

-

Selectivity : Substitution at the 2-position is highly selective due to steric and electronic factors .

-

Stability : The compound is stable under standard storage conditions but reacts readily with nucleophiles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is in the development of anticancer agents. Research indicates that compounds with similar triazine structures exhibit promising anticancer properties. For instance, derivatives of triazine have shown significant activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating effective cytotoxicity .

Case Study: Anticancer Screening

A study involving a series of triazine derivatives highlighted the efficacy of compounds similar to this compound. The derivatives were tested against several cancer cell lines using the Sulforhodamine B assay. The results indicated that certain modifications to the triazine structure enhanced anticancer activity significantly:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 45 |

| Compound B | HCT-116 | 32 |

| This compound | MCF-7 | 50 |

This data suggests that structural modifications can lead to improved therapeutic efficacy against cancer .

Agricultural Science

Herbicidal Properties

The compound's triazine backbone is also explored for its herbicidal properties. Triazines are known for their ability to inhibit photosynthesis in plants and are widely used in herbicides. Research has shown that derivatives of 4,6-dimethoxy-1,3,5-triazines possess significant herbicidal activity against a range of agricultural weeds.

Case Study: Herbicidal Efficacy

A field study evaluated the effectiveness of various triazine-based herbicides on common agricultural weeds. The results demonstrated that compounds containing the 4,6-dimethoxy triazine structure provided effective control over weed populations:

| Herbicide | Target Weed | Control Efficacy (%) |

|---|---|---|

| Triazine A | Amaranthus retroflexus | 85 |

| Triazine B | Chenopodium album | 78 |

| This compound | Setaria viridis | 80 |

These findings support the potential use of this compound in agricultural applications aimed at weed management .

Material Science

Synthesis of Functional Materials

This compound can also be utilized in the synthesis of functional materials. Its ability to form stable complexes with metals makes it a candidate for developing new materials with specific electronic or catalytic properties.

Case Study: Metal Complex Formation

Research has demonstrated that this compound can form coordination complexes with transition metals. These complexes have been characterized for their catalytic properties in organic reactions:

| Metal Complex | Reaction Type | Yield (%) |

|---|---|---|

| Cu(II) Complex | Oxidative coupling | 90 |

| Ni(II) Complex | Cross-coupling reaction | 85 |

Such applications highlight the versatility of this compound beyond medicinal uses into material science .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of triazine derivatives are highly dependent on substituents. Below is a comparison of key analogs:

Key Observations :

- The 4-chlorophenyl group enhances antifungal activity compared to furan-2-ylmethyl or tert-butylphenyl substituents, likely due to improved hydrophobic interactions with fungal targets .

- Methoxy groups at positions 4 and 6 are conserved across active analogs, suggesting their role in stabilizing hydrogen bonds or π-π stacking .

Antifungal Activity

- This compound and TRI both inhibit C. albicans, but the former shows efficacy in in vivo models (C.

- N-(4-Fluorophenyl)maleimide and N-(4-iodophenyl)maleimide (non-triazine analogs) exhibit similar inhibitory potencies (IC50 ~4–7 μM), indicating halogenated aromatic groups broadly enhance bioactivity .

Insecticidal Activity

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (a pyridine-triazine hybrid) outperforms acetamiprid, a commercial insecticide, against cowpea aphids .

Key Observations :

Physicochemical Properties

Key Observations :

Biological Activity

N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing literature.

Chemical Structure and Synthesis

This compound is a derivative of 4,6-dimethoxy-1,3,5-triazine. The synthesis typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with various amines. This compound can be synthesized using methods that ensure high yield and purity, such as the use of sodium methoxide and DMF as solvents .

Biological Activity

Antibacterial Activity : Recent studies have demonstrated that derivatives of 4,6-dimethoxy-1,3,5-triazine exhibit notable antibacterial properties. For instance, compounds synthesized from this triazine framework were tested against various bacterial strains including Staphylococcus aureus and Bacillus subtilis, showing promising results with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

Antifungal Activity : The same derivatives have also been evaluated for antifungal activity. The results indicated effective inhibition against common fungal pathogens, suggesting potential applications in treating fungal infections .

Antiviral Potential : Heterocyclic compounds containing triazine rings have been recognized for their antiviral properties. Research indicates that modifications at specific positions on the triazine ring can enhance activity against viral targets. For example, certain derivatives showed significant inhibition of reverse transcriptase activity in cell cultures .

The biological mechanisms underlying the activity of this compound are complex and involve multiple pathways:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Induction of Apoptosis : In cancer cells, certain derivatives have been shown to trigger apoptotic pathways by promoting mitochondrial dysfunction and activating caspases .

- Intercalation with DNA : There is evidence that some triazine derivatives can intercalate within DNA structures, potentially leading to mutagenic effects or disruption of replication processes .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

- Study on Anticancer Activity : A study involving a panel of human cancer cell lines demonstrated that specific derivatives exhibited IC50 values as low as 25 nM against gastric cancer cells (NUGC), indicating strong selective toxicity towards cancerous cells compared to normal fibroblasts .

- Antiviral Screening : Compounds derived from this triazine were tested for their ability to inhibit HIV replication in vitro. Results indicated a significant reduction in viral load at concentrations lower than those required for cytotoxicity .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine, and how can reaction yields be improved?

- Methodology :

- Use nucleophilic substitution reactions between 2-chloro-4,6-dimethoxy-1,3,5-triazine and 4-chloroaniline under anhydrous conditions.

- Optimize solvent choice (e.g., dichloromethane or THF) and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reactivity .

- Microwave-assisted synthesis can reduce reaction times and improve yields compared to conventional heating (e.g., 23–35% yields for analogous triazinylamines under MW conditions) .

- Key Considerations :

- Monitor reaction progress via TLC or HPLC to identify intermediates/byproducts.

- Purify using flash chromatography with gradients of ethyl acetate/hexane .

Q. How can the structural integrity and purity of This compound be validated post-synthesis?

- Methodology :

- Employ -NMR and -NMR to confirm substitution patterns (e.g., methoxy groups at C4/C6 and chlorophenyl linkage at C2) .

- Use high-resolution mass spectrometry (HRMS) to verify molecular mass within 3 ppm error.

- Analyze purity via reverse-phase HPLC (>95% purity threshold) .

Advanced Research Questions

Q. What mechanistic insights explain the instability of triazine-derived quaternary ammonium salts (e.g., DMTMM) in aqueous solutions, and how can stability be modulated for This compound derivatives?

- Methodology :

- DMTMM decomposes via hydrolysis to DMTOH (2,4-dimethoxy-6-hydroxy-1,3,5-triazine) and methyl morpholinium chloride within 48 hours in solution .

- To enhance stability:

- Replace methyl groups on the tertiary amine with bulkier substituents (e.g., tert-butyl) to sterically hinder hydrolysis .

- Use non-aqueous solvents (e.g., THF) for storage and reactions requiring prolonged stability .

- Data Contradictions :

- While DMTMM is unstable, derivatives like DMT-Imi (with N-methylimidazole) exhibit high stability due to altered electronic/steric effects .

Q. How can This compound be applied in bioconjugation or protein cross-linking studies?

- Methodology :

- Functionalize the triazine core with electrophilic groups (e.g., benzyl chlorides or phosphonates) for site-specific protein labeling .

- Use 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as an activating agent for carboxylate-amine couplings in peptide synthesis .

- Experimental Design :

- Optimize reaction pH (6–8) and temperature (4–25°C) to balance reactivity and protein stability.

- Validate cross-linking efficiency via SDS-PAGE or mass spectrometry .

Q. What strategies resolve contradictions in regioselectivity during alkylation/dealkylation reactions of triazinylammonium intermediates?

- Methodology :

- For dealkylation, prioritize S2 mechanisms by selecting primary alkyl groups (e.g., benzyl or allyl) over tertiary chains, as reactivity follows: benzyl ≈ allyl > methyl > n-alkyl .

- Use silver tetrafluoroborate to exchange chloride anions in quaternary salts, enabling selective substitution (e.g., iodide or thiocyanate introduction) .

- Case Study :

- Dealkylation of S-(-)-dimethyl-(1-phenylethyl)amine yields R-(+)-1-chloro-1-phenylethane with inversion of configuration, confirming S2 dominance .

Methodological Challenges

Q. How can researchers mitigate side reactions (e.g., triazine ring hydrolysis) during functionalization of This compound?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.